1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with various functional groups, including ethyl, methyl, and trifluoromethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Substitution Reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the ethyl, methyl, and trifluoromethyl groups. These reactions often involve the use of alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Coupling Reactions: The final step involves the coupling of the substituted pyrazole rings to form the desired compound. This is typically achieved through nucleophilic substitution reactions using appropriate coupling agents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases (e.g., sodium hydride, potassium tert-butoxide), polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 1-ethyl-5-methyl-1H-pyrazol-3-amine
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Uniqueness
1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific combination of functional groups and the presence of two substituted pyrazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1856027-50-3 |
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Molecular Formula |
C12H16F3N5 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-4-20-8(2)10(6-17-20)16-5-9-7-19(3)18-11(9)12(13,14)15/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
CDHUVIFBMFLKSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2C(F)(F)F)C)C |
Origin of Product |
United States |
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